molecular formula C19H18ClN5OS2 B2686897 5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868221-01-6

5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2686897
CAS No.: 868221-01-6
M. Wt: 431.96
InChI Key: WWBUDDQBJBLCOL-UHFFFAOYSA-N
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Description

“5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a thiophene ring, and a triazolothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazolothiazole core, followed by the introduction of the piperazine and thiophene groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. The choice of solvents, reagents, and catalysts would be influenced by factors such as cost, availability, and environmental impact. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features may enable it to bind to specific sites, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Detailed studies would be required to determine the specific effects and therapeutic potential of “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol”.

Industry

In the industrial sector, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications would be optimized for cost-effectiveness and sustainability.

Mechanism of Action

The mechanism of action of “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” include other triazolothiazole derivatives, piperazine-containing molecules, and thiophene-based compounds. Examples include:

    Triazolothiazoles: Compounds with the triazolothiazole core, which may exhibit similar biological activities.

    Piperazine Derivatives: Molecules containing the piperazine ring, often studied for their pharmacological properties.

    Thiophene Compounds: Thiophene-based molecules, known for their diverse chemical and biological activities.

Uniqueness

The uniqueness of “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS2/c20-13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(15-5-2-10-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-5,10-12,16,26H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBUDDQBJBLCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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